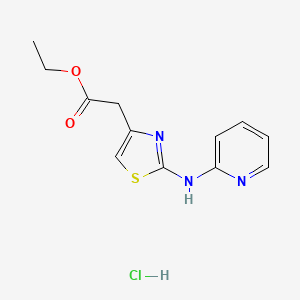

Ethyl 2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

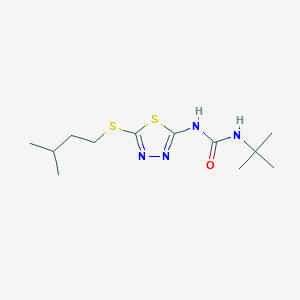

Ethyl 2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetate hydrochloride is a compound that is part of a broader class of heterocyclic derivatives synthesized for various biological activities. These compounds typically involve the linkage of a pyridyl ring with various moieties such as thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole, among others .

Synthesis Analysis

The synthesis of related heterocyclic derivatives often involves multi-step reactions starting from basic heterocyclic rings like pyridine. For instance, a series of novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) were synthesized, which included the formation of compounds with different substituents such as thiourea and triazole moieties . Another example is the synthesis of ethyl 5-substituted 2,3-dihydro-3-oxoisothiazolo[5,4-b]pyridine-2-acetate, which was prepared by reacting substituted 2-chlorothio-3-pyridinecarbonyl chlorides with ethyl glycinate or by oxidation of corresponding 2-mercapto-3-pyridinecarboxamides .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and MS. In some cases, the molecular structure is further confirmed by X-ray crystallography, as seen in the crystal structure determination of a related compound, ethyl (2-amino-4-phenyl-5-thiazolyl)acetate . These structures typically exhibit non-planarity and are stabilized by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of these compounds allows for further functionalization and the formation of various derivatives. For example, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives leads to the formation of various substituted pyridine derivatives . Additionally, the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards different active methylene reagents results in the synthesis of pyran, pyridine, and pyridazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different substituents and functional groups can affect properties such as solubility, melting point, and reactivity. The crystal structure analysis provides insights into the conformation and planarity of the molecules, which can also influence their chemical behavior . The biological activities of these compounds, such as antimicrobial, cytotoxic, and antiviral activities, are tested in vitro, indicating their potential applications in medical and pharmaceutical fields .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Approaches

Research includes the synthesis of various derivatives and analogs of Ethyl 2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetate hydrochloride, exploring their chemical properties and potential applications. For example, studies have detailed the synthesis of thiazolo[3,2-a]pyridines and pyridopyridazines using ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates and their reactivity towards different reagents to yield polyfunctionally substituted derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Chemical Reactions and Derivatives

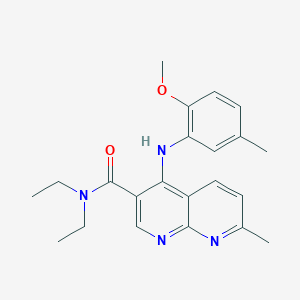

Other research has focused on the chemical reactions of similar compounds, yielding a variety of heterocyclic derivatives that have potential utility in various fields, such as the synthesis of 1,3,4‐oxadiazoles, 1,3,4‐oxadiazolopyridines, and pyridopyridazines with antimicrobial activities (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).

Biological Activities

Antimicrobial and Anticancer Properties

Studies have also explored the biological activities of derivatives, including their antimicrobial and anticancer potential. For instance, new benzothiazole-containing derivatives have been synthesized and evaluated for their antibacterial, antioxidant, and antitubercular activities, suggesting potential applications in drug development (Bhoi, Borad, Pithawala, & Patel, 2016).

Glucosidase Inhibition

The synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates and their glucosidase inhibition studies highlight potential therapeutic applications. Some compounds showed significant inhibition towards α-glucosidase, suggesting their utility in managing conditions like diabetes (Babar et al., 2017).

Mechanism of Action

Target of Action

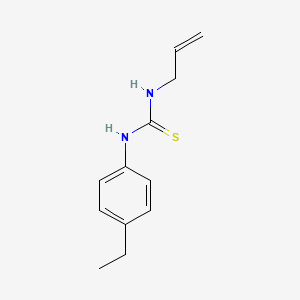

Compounds with a similar thiazole scaffold have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to display diverse coordination modes due to the presence of n, o coordination atoms . This suggests that Ethyl 2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetate hydrochloride might interact with its targets through similar coordination.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

Future Directions

Thiazoles, which are part of this compound, have been found to have diverse biological activities, suggesting potential future directions for research and development . For instance, a study showed that certain derivatives effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that these compounds might be developed as novel anti-fibrotic drugs .

properties

IUPAC Name |

ethyl 2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S.ClH/c1-2-17-11(16)7-9-8-18-12(14-9)15-10-5-3-4-6-13-10;/h3-6,8H,2,7H2,1H3,(H,13,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUAEPHKUPTWSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC2=CC=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2549115.png)

![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2549120.png)

![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2549124.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-methoxyazetidine-3-carboxamide](/img/structure/B2549126.png)